3-[1,2,4]Triazol-1-yl-butyric acid
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Overview
Description
3-[1,2,4]Triazol-1-yl-butyric acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a butyric acid moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound an interesting compound for research and industrial applications.
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with a variety of enzymes and receptors . For instance, 1,2,3-triazole derivatives have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes are crucial in the nervous system, playing a role in the breakdown of acetylcholine, a neurotransmitter.
Mode of Action
It’s known that the 1,2,3-triazole ring can form hydrogen bonds with different targets, leading to an improvement in pharmacokinetics, pharmacological, and toxicological properties of compounds . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .
Biochemical Pathways
Given the potential inhibitory action on ache and buche, it could be inferred that the compound may influence cholinergic signaling pathways .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring is capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against human cancer cell lines . These compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,2,4]Triazol-1-yl-butyric acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butyric acid derivatives with azides to form the triazole ring. The reaction conditions often include the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-[1,2,4]Triazol-1-yl-butyric acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the butyric acid moiety.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
3-[1,2,4]Triazol-1-yl-butyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Pyrazole derivatives: These compounds have a similar five-membered ring structure but with different nitrogen placement
Uniqueness: 3-[1,2,4]Triazol-1-yl-butyric acid is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the butyric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2-6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBVNSHIGBWECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-15-9 |
Source
|
Record name | 801228-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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